N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
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Overview
Description
- N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a chemical compound with the following structure:
C12H8Cl2N2O3S
. - It belongs to the class of thiazole derivatives and contains both a thiazole ring and a glycine moiety.
- The compound’s systematic name is N-[2-(2,4-dichlorophenyl)acetyl]glycine methyl ester .
- It is used in various scientific and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes: The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine involves several steps. One common method is the reaction between 2,4-dichlorophenyl isothiocyanate and glycine methyl ester hydrochloride. The thiazole ring is formed through cyclization of the intermediate.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is stable under normal conditions but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the formation of the corresponding amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other thiazole-containing compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications, but its unique structure may inspire new drug development.
Mechanism of Action
- The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its acetyl and thiazole groups.
- Further studies are needed to understand its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiazole derivatives, such as thiazolidinediones (used in diabetes treatment) and thiazole-based pesticides.
Uniqueness: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine stands out due to its specific substitution pattern and potential bioactivity.
Remember that this compound’s research is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C13H10Cl2N2O3S |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-9(10(15)3-7)13-17-8(6-21-13)4-11(18)16-5-12(19)20/h1-3,6H,4-5H2,(H,16,18)(H,19,20) |
InChI Key |
QOVYNRAXBVFKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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